9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one
Description
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is a sulfur-containing heterocyclic compound characterized by a seven-membered thiepin ring fused with two benzene rings and a trifluoromethyl (-CF₃) substituent at the 9-position. The thiepin ring adopts a distorted boat conformation, as observed in its non-fluorinated parent compound, dibenzo[b,e]thiepin-11(6H)-one (C₁₄H₁₀OS), with a dihedral angle of 56.5° between the benzene planes .
Properties
Molecular Formula |
C15H9F3OS |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
9-(trifluoromethyl)-6H-benzo[c][1]benzothiepin-11-one |
InChI |
InChI=1S/C15H9F3OS/c16-15(17,18)10-6-5-9-8-20-13-4-2-1-3-11(13)14(19)12(9)7-10/h1-7H,8H2 |
InChI Key |
SIASYSYEWOCUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-difluoro-2-methylbenzoic acid with diphenyl disulfide can be used to introduce the sulfur atom into the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the choice of solvents, is crucial for large-scale synthesis. The process may also include purification steps like recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Drug Development
One of the primary applications of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is in the development of antiviral agents. The compound serves as a lead structure for synthesizing new antiviral drugs, targeting various viral infections. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies.
Case Study: Synthesis of Antiviral Agents
In a recent study, researchers synthesized derivatives of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one and evaluated their antiviral activity against several viruses. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting their potential as therapeutic agents.
Chemical Probes in Biological Systems
The compound is also utilized as a chemical probe in biological research. Its unique structure allows for the exploration of biological pathways and mechanisms. Researchers employ this compound to study protein interactions and cellular processes, providing insights into disease mechanisms and potential therapeutic targets.
Case Study: Biological Pathway Exploration
A study focused on using 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one to investigate its effects on specific signaling pathways in cancer cells. The findings revealed that the compound modulated key pathways involved in cell proliferation and apoptosis, highlighting its utility as a tool for understanding cancer biology.
Materials Science Applications
Fluorinated Materials
Due to its trifluoromethyl group, 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is explored for applications in materials science, particularly in developing fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for various industrial applications.
Data Table: Properties of Fluorinated Coatings
| Property | Value |
|---|---|
| Chemical Resistance | Excellent |
| Thermal Stability | High |
| Surface Energy | Low |
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations: Thiepin vs. Oxepin Derivatives
Dibenzo[b,e]thiepin-11(6H)-one (C₁₄H₁₀OS)
- Structure : Contains a sulfur atom in the seven-membered ring.
- Biological Activity : Intermediate for antidepressants (e.g., dosulepin) and exhibits neurotropic, psychotropic, and antihistaminic activities .
- Synthesis : Cyclization of 2-(arylthio)methylbenzoic acids using polyphosphoric acid .
Dibenzo[b,e]oxepin-11(6H)-one (C₁₄H₁₀O₂)
- Structure : Oxygen atom replaces sulfur in the heterocyclic ring.
- Biological Activity : Antimicrobial, cytotoxic (e.g., chaetones I/II), and anti-inflammatory properties .
- Key Difference : The oxygen atom reduces ring strain and alters electronic properties, affecting binding to biological targets .
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (C₁₅H₉F₃O₂)
Functional Group Modifications
Dibenzo[b,e]thiepin-11(6H)-one O-Benzoyloximes (e.g., 6g,h)
- Structure : Oxime derivatives with benzoyl groups.
- Activity : Demonstrated antimicrobial effects against Staphylococcus aureus and Escherichia coli .
- Synthesis : Acylation of oxime intermediates with acid chlorides .
Dibenzo[b,e]thiepin-11(6H)-one 5,5-Dioxide (Sulfone Derivatives)
- Structure : Sulfur atom oxidized to a sulfone (-SO₂).
- Activity : Enhanced antihistaminic and antiallergenic activities compared to the parent thiepin .
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one
Physicochemical and Spectroscopic Properties
Biological Activity
Overview
9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one is a heterocyclic compound that belongs to the dibenzothiepin family, characterized by its unique tricyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C14H10F3OS
- Molecular Weight : 270.29 g/mol
- IUPAC Name : 9-(Trifluoromethyl)-6H-dibenzo[b,e]thiepin-11-one
- CAS Number : 1531-77-7
Antimicrobial Activity
Research indicates that dibenzo[b,e]thiepin derivatives exhibit significant antimicrobial activity. In particular, studies have shown that the introduction of the trifluoromethyl group enhances the compound's efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the trifluoromethyl substitution plays a crucial role in enhancing the biological activity of dibenzo[b,e]thiepin derivatives against pathogenic bacteria .
Anticancer Properties
The anticancer potential of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one resulted in a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The mechanism by which 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one exerts its biological effects is thought to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
- Reactive Oxygen Species (ROS) Generation : It has been observed to induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including those related to apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one, it is useful to compare it with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| Dibenzo[b,f]thiepin | Moderate | >50 µM |
| Zotepine | Low | 30 µM |
| Methiothepin | High | 20 µM |
The data indicates that while some similar compounds exhibit notable activities, the trifluoromethyl derivative shows enhanced potency against both microbial and cancer cell lines .
Q & A
What are the common synthetic methodologies for 9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one?
Basic
The synthesis typically involves multistep reactions, including cyclization and functionalization. For example, a base-mediated cyclization (e.g., KOH in xylene under reflux) followed by trifluoroacetic anhydride/BF₃·Et₂O-mediated trifluoromethylation is a key step . Intramolecular Friedel–Crafts acylation or Parham cyclization (using n-BuLi in THF) may also be employed to construct the tricyclic core . Yield optimization often requires careful control of reaction conditions (e.g., temperature, stoichiometry).
How is the molecular structure of this compound validated experimentally?
Basic
X-ray crystallography is the gold standard. The seven-membered thiepin ring adopts a distorted boat conformation with a dihedral angle of ~56.5° between fused benzene rings, confirmed via single-crystal XRD (orthorhombic space group Pna2₁, cell parameters a = 14.62 Å, b = 4.35 Å, c = 16.90 Å) . Complementary techniques include NMR (¹³C/¹H for ketone and trifluoromethyl group identification) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .
What computational methods are used to predict its bioactivity and target interactions?
Advanced
Molecular docking (e.g., using DockingServer) and density functional theory (DFT) calculations (B3LYP/6-31G(d)) model interactions with targets like androgen receptors or 5α-reductase. For example, docking into 4fdh (androgen receptor) and 7bw1 (5α-reductase) PDB structures reveals hydrophobic interactions and hydrogen bonding with the ketone group . MD simulations further assess binding stability and conformational dynamics .
How can synthetic regioselectivity challenges be addressed in derivative synthesis?
Advanced
Regioselectivity in Friedel–Crafts acylation or electrophilic substitution can be improved using cooperative systems like SnCl₂/Cl₂CHOCH₃, which enhance electrophilic activation at specific positions . Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding substituent placement. For example, electron-withdrawing groups (e.g., trifluoromethyl) direct electrophiles to meta positions .
What strategies optimize metabolic stability in dibenzo[b,e]thiepin derivatives?
Advanced
Introducing hydrophilic groups (e.g., hydroxyl, amine) at position 9 reduces CYP450-mediated oxidation. For instance, replacing hydrophobic substituents with polar moieties in dibenzo[b,e]oxepin analogs increased metabolic half-life from 2.1 to 8.7 hours in murine models . Stability is assessed via liver microsome assays and LC-MS metabolite profiling .
How are in vivo anthelmintic activities evaluated for this compound?
Advanced
Caenorhabditis elegans is a cost-effective model. Lethality and paralysis assays (e.g., thrashing rate inhibition) quantify potency (IC₅₀). For example, dibenzo[b,e]oxepin-11(6H)-one derivatives showed IC₅₀ values of ~300 µM after 10-minute exposure . Mutant strain screens (e.g., glutamate-gated chloride channel mutants) identify target pathways .
How to resolve discrepancies between crystallographic and computational structural data?
Advanced
DFT-optimized structures often show smaller dihedral angles (e.g., 46.2° vs. experimental 56.5°) due to gas-phase approximations . Solvent effects (e.g., PCM models) and dispersion corrections (e.g., D3-BJ) improve agreement. Torsional angle deviations (e.g., C3–C2–C1–O) are minimized using hybrid QM/MM methods .
What analytical techniques ensure purity and identity in final products?
Basic
RP-HPLC with UV detection (λ = 254 nm) and GC-MS are standard. For example, a validated HPLC method using C18 columns (acetonitrile:phosphate buffer, 60:40) resolves impurities like desmethyldoxepin . Mass accuracy (<5 ppm) via HRMS confirms molecular formula (e.g., m/z 226.0452 for C₁₄H₁₀OS) .
How does the trifluoromethyl group influence reactivity and bioactivity?
Basic
The -CF₃ group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. It also improves membrane permeability (logP ~2.37) and resistance to oxidative metabolism . In kinase inhibitors, -CF₃ at position 9 increases p38α binding affinity (IC₅₀ = 1.6 nM) by filling a hydrophobic pocket .
What methods validate target engagement in cellular assays?
Advanced
Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stabilization. For example, dibenzo[b,e]thiepin derivatives shifted p38α melting temperature (ΔTₘ = 4.5°C) . Phospho-specific ELISAs (e.g., p-p38 MAPK) quantify downstream signaling inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
